molecular formula C14H18INO5 B13147928 Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)

Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)

Cat. No.: B13147928
M. Wt: 407.20 g/mol
InChI Key: GROOJSTWKMXNKN-NSHDSACASA-N
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Description

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is a derivative of L-Tyrosine, an aromatic amino acid. This compound is characterized by the presence of an iodine atom and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- can be compared with other similar compounds:

Conclusion

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.

Biological Activity

Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH) is a modified form of the amino acid tyrosine, where the hydroxyl group at the ortho position is substituted with an iodine atom. This modification significantly alters the biological properties of tyrosine, making Boc-L-2-Iodotyrosine a compound of interest in various biochemical and pharmaceutical applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Boc-L-2-Iodotyrosine is characterized by its structure, which includes:

  • Chemical Formula : C₁₄H₁₉NO₅
  • Molecular Weight : 279.31 g/mol
  • IUPAC Name : (2-Iodo-4-(tert-butoxycarbonylamino)phenyl)propanoic acid

The presence of the iodine atom enhances the compound's reactivity and its ability to participate in various biochemical processes.

Biological Activity

The biological activity of Boc-L-2-Iodotyrosine can be categorized into several key areas:

1. Oxidase Activity

Research has shown that compounds similar to Boc-L-2-Iodotyrosine can enhance oxidase activity in specific enzyme systems. For instance, the incorporation of iodinated tyrosines into heme-copper oxidase (HCO) models has demonstrated improved catalytic efficiency and selectivity in oxygen reduction reactions. The cross-linking of tyrosine with histidine residues has been shown to significantly increase oxidase activity, providing insights into how modifications like iodination can influence enzyme function .

2. Opioid Receptor Affinity

Boc-L-2-Iodotyrosine and its derivatives have been evaluated for their potential as opioid receptor ligands. Modifications at the 2-position of tyrosine have been linked to changes in receptor affinity and selectivity. For example, studies involving 6′-dimethyl-L-tyrosine derivatives have demonstrated that such modifications can retain high affinity for mu-opioid receptors while altering selectivity for delta and kappa receptors . This suggests that Boc-L-2-Iodotyrosine could be a valuable scaffold for developing new analgesic compounds.

3. Synthesis of Peptides

Boc-L-2-Iodotyrosine is often used in peptide synthesis due to its protective Boc group, which facilitates the formation of peptide bonds without unwanted side reactions. The synthesis methods typically involve coupling Boc-Tyr(2-I)-OH with other amino acids using standard peptide coupling reagents. The iodinated tyrosine can impart unique properties to peptides, potentially enhancing their biological activity or stability .

Case Study 1: Enhanced Catalytic Activity

In a study investigating the role of iodinated amino acids in enzymatic reactions, researchers found that incorporating Boc-L-2-Iodotyrosine into a model enzyme system significantly increased turnover rates compared to non-iodinated counterparts. The study highlighted that the iodine substitution allowed for better interaction with metal centers in enzymes, leading to improved catalytic performance .

Case Study 2: Opioid Derivative Development

A series of studies focused on synthesizing opioid peptides containing Boc-L-2-Iodotyrosine revealed promising results regarding their binding affinity to opioid receptors. These derivatives exhibited enhanced potency compared to traditional opioid structures, suggesting that iodinated modifications could lead to novel therapeutic agents with improved efficacy and reduced side effects .

Synthesis Methods

The synthesis of Boc-L-2-Iodotyrosine typically involves:

  • Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc₂O) to protect the amine group of tyrosine.
  • Iodination : Employing iodination reagents such as iodine monochloride or N-iodosuccinimide (NIS) to introduce the iodine atom at the ortho position.
  • Purification : Utilizing chromatographic techniques to isolate pure Boc-L-2-Iodotyrosine from reaction mixtures.

Properties

Molecular Formula

C14H18INO5

Molecular Weight

407.20 g/mol

IUPAC Name

(2S)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

GROOJSTWKMXNKN-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)I)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O

Origin of Product

United States

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